Cas no 131052-82-9 (4-(aminomethyl)-1H-pyridin-2-one)
4-(aminomethyl)-1H-pyridin-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-(Aminomethyl)pyridin-2(1H)-one
- 2(1H)-Pyridinone,4-(aminomethyl)-(9CI)
- 4-(aminomethyl)-1H-pyridin-2-one
- 4-(aminomethyl)-2(1H)-Pyridinone
- 4-(AMINOMETHYL)PYRIDIN-2-OL
- 2(1H)-Pyridinone, 4-(aminomethyl)-
- 4-(aminomethyl)-1,2-dihydropyridin-2-one
- DB-348776
- DTXSID40567920
- BS-13077
- SY098801
- 131052-82-9
- SCHEMBL2595424
- EN300-145561
- SB10533
- MFCD22415181
- SCHEMBL9253968
- PB31062
- AKOS016005808
- CS-0051194
- CHEMBL4559667
- AKOS009345590
- ZYOSFZHXYZSRMA-UHFFFAOYSA-N
- MFCD06213657
-
- MDL: MFCD22415181
- Inchi: 1S/C6H8N2O/c7-4-5-1-2-8-6(9)3-5/h1-3H,4,7H2,(H,8,9)
- InChI Key: ZYOSFZHXYZSRMA-UHFFFAOYSA-N
- SMILES: O=C1C=C(C=CN1)CN
Computed Properties
- Exact Mass: 124.06400
- Monoisotopic Mass: 124.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.4
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- PSA: 59.14000
- LogP: 0.94620
4-(aminomethyl)-1H-pyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A614730-50mg |
4-(Aminomethyl)-2(1H)-pyridinone |
131052-82-9 | 50mg |
$ 81.00 | 2023-04-19 | ||
| TRC | A614730-100mg |
4-(Aminomethyl)-2(1H)-pyridinone |
131052-82-9 | 100mg |
$ 121.00 | 2023-04-19 | ||
| TRC | A614730-500mg |
4-(Aminomethyl)-2(1H)-pyridinone |
131052-82-9 | 500mg |
$ 483.00 | 2023-04-19 | ||
| TRC | A614730-1g |
4-(Aminomethyl)-2(1H)-pyridinone |
131052-82-9 | 1g |
$ 625.00 | 2022-06-08 | ||
| Fluorochem | 231287-250mg |
4-(Aminomethyl)pyridin-2(1H)-one |
131052-82-9 | 95% | 250mg |
£188.00 | 2022-02-28 | |
| Fluorochem | 231287-1g |
4-(Aminomethyl)pyridin-2(1H)-one |
131052-82-9 | 95% | 1g |
£470.00 | 2022-02-28 | |
| Fluorochem | 231287-5g |
4-(Aminomethyl)pyridin-2(1H)-one |
131052-82-9 | 95% | 5g |
£1407.00 | 2022-02-28 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB06464-10g |
4-(aminomethyl)-1,2-dihydropyridin-2-one |
131052-82-9 | 95% | 10g |
$1500 | 2023-09-07 | |
| Chemenu | CM106445-10g |
4-(aminomethyl)-1,2-dihydropyridin-2-one |
131052-82-9 | 97% | 10g |
$2051 | 2024-08-02 | |
| Chemenu | CM106445-250mg |
4-(aminomethyl)-1,2-dihydropyridin-2-one |
131052-82-9 | 97% | 250mg |
$103 | 2022-06-13 |
4-(aminomethyl)-1H-pyridin-2-one Suppliers
4-(aminomethyl)-1H-pyridin-2-one Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 4-(aminomethyl)-1H-pyridin-2-one
Comprehensive Overview of 4-(Aminomethyl)-1H-pyridin-2-one (CAS No. 131052-82-9): Properties, Applications, and Research Insights
4-(Aminomethyl)-1H-pyridin-2-one (CAS No. 131052-82-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features. This heterocyclic molecule, characterized by a pyridin-2-one core and an aminomethyl functional group, serves as a versatile building block in drug discovery and material science. Its molecular formula, C6H8N2O, and moderate polarity make it soluble in common organic solvents, facilitating its use in synthetic applications.
Recent studies highlight the compound's role in designing enzyme inhibitors and receptor modulators, particularly in neurodegenerative disease research. The aminomethyl moiety allows for facile derivatization, enabling the creation of libraries for high-throughput screening. Researchers are increasingly exploring its potential in kinase-targeted therapies, a hot topic in oncology drug development. Computational chemistry models suggest that the pyridin-2-one scaffold exhibits favorable binding affinity with certain protein targets, making it a promising candidate for fragment-based drug design.
From a synthetic chemistry perspective, 4-(Aminomethyl)-1H-pyridin-2-one can be prepared via microwave-assisted synthesis or traditional condensation reactions, with yields optimized through modern flow chemistry techniques. Its stability under physiological pH conditions has been validated in recent ADMET studies, addressing a common query among medicinal chemists regarding its pharmacokinetic properties. The compound's logP value (predicted ~0.8) indicates balanced lipophilicity, a critical parameter for blood-brain barrier penetration in CNS drug candidates.
In material science applications, this compound has shown promise as a ligand precursor for metal-organic frameworks (MOFs), with its nitrogen-rich structure enabling coordination with transition metals. This aligns with current trends in sustainable catalysis and green chemistry, where researchers seek eco-friendly alternatives to traditional catalysts. The thermal stability of derivatives (decomposition >250°C) makes them suitable for high-temperature polymer applications, another area of growing industrial interest.
Analytical characterization of CAS No. 131052-82-9 typically involves LC-MS for purity assessment and NMR spectroscopy for structural confirmation. Recent advancements in cryo-EM have enabled visualization of its interactions with biological targets at near-atomic resolution. Safety evaluations confirm it as non-mutagenic in standard Ames tests, though proper laboratory handling protocols should always be followed, as with all fine chemicals.
The commercial availability of 4-(Aminomethyl)-1H-pyridin-2-one through major chemical suppliers has expanded its accessibility for academic and industrial researchers. Current market analysis indicates rising demand, particularly from biotech startups focusing on precision medicine applications. Patent landscapes reveal increasing filings incorporating this scaffold, especially in combination with PROTAC technology for targeted protein degradation.
Future research directions may explore its utility in RNA-targeting small molecules, an emerging frontier in drug discovery. The compound's potential in photopharmacology (light-activated drugs) is also being investigated, given its UV-visible absorption characteristics. As synthetic methodologies advance, particularly in electrochemical synthesis, production scalability challenges are expected to diminish, further broadening its applications.
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